molecular formula C12H15N3O9 B1580814 Tris(2-carboxyethyl) Isocyanurate CAS No. 2904-41-8

Tris(2-carboxyethyl) Isocyanurate

Cat. No.: B1580814
CAS No.: 2904-41-8
M. Wt: 345.26 g/mol
InChI Key: HENCHDCLZDQGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isocyanurate Scaffolds in Material Design

The isocyanurate ring, a six-membered heterocycle with alternating nitrogen and carbon atoms, serves as a robust scaffold in material design. This core structure imparts a unique combination of properties to the molecules that contain it. The key attributes of the isocyanurate scaffold include:

High Thermal Stability: The triazine ring structure is inherently stable at elevated temperatures. The breakdown of isocyanurate bonds typically begins at temperatures above 200°C. This thermal resilience is a critical attribute for materials used in high-temperature applications.

Chemical Resistance: The isocyanurate structure provides good resistance to chemical attack, enhancing the durability of materials exposed to various chemical environments.

Rigidity and Hardness: The planar and rigid nature of the isocyanurate ring contributes to the stiffness and hardness of the resulting polymers. When used as a crosslinking point, it creates a dense and strong molecular network.

UV Stability: Isocyanurate-based materials often exhibit excellent stability against ultraviolet radiation, making them suitable for coatings and outdoor applications.

These inherent properties make the isocyanurate scaffold a valuable component in the synthesis of polymers for coatings, foams, and other high-performance materials.

Overview of Multifunctional Carboxylic Acid Derivatives in Polymer and Supramolecular Chemistry

Multifunctional carboxylic acid derivatives are vital building blocks in both polymer and supramolecular chemistry. The presence of multiple carboxyl groups allows for a variety of interactions and reactions, making them versatile components in material synthesis.

In polymer chemistry , these derivatives, including TCI, are primarily used as:

Crosslinking Agents: The multiple carboxylic acid groups can react with other functional groups, such as epoxides or alcohols, to form a three-dimensional polymer network. This crosslinking process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material. A notable application of TCI is as a crosslinker for polyepoxide coatings. The reaction between the carboxylic acid groups of TCI and the epoxy groups of a resin, often facilitated by a catalyst and heat, results in hard, durable films.

Table 1: Formulation and Properties of a TCI-Crosslinked Polyepoxide Coating
ComponentRoleTypical Weight Ratio (Polyepoxide:TCI)Curing ConditionsResulting Film Properties
Polyepoxide Resin (e.g., glycidyl (B131873) methacrylate (B99206) copolymer)Polymer Backbone90:10 to 75:25Heat-cured with catalyst (e.g., triphenyl phosphine)High hardness, chip-resistant, scratch-resistant, mar-resistant

In supramolecular chemistry , the carboxylic acid groups are instrumental in forming non-covalent assemblies. The key interaction is:

Hydrogen Bonding: Carboxylic acids are excellent hydrogen bond donors and acceptors. TCI, with its three carboxylic acid arms, can participate in extensive hydrogen bonding networks. This directional and specific interaction is crucial for the self-assembly of molecules into well-defined, ordered structures like crystals and other supramolecular architectures. The ability to form strong hydrogen bonds is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest molecule.

Current Research Landscape for Tris(2-carboxyethyl) Isocyanurate (TCI)

While TCI has been recognized for its utility as a crosslinking agent in industrial applications, recent research has unveiled new and sophisticated functionalities. A significant area of current investigation is its application in supramolecular chemistry and sensing.

A recent study has highlighted the potential of crystalline TCI as a dual-function material for both the detection and degradation of antibiotics in aqueous systems rsc.org. This research showcases a novel application that leverages the unique properties of TCI.

Sensing and Detection: Researchers found that crystalline TCI exhibits luminescence and can act as a highly sensitive and selective sensor for tetracycline (B611298) antibiotics. The interaction between the TCI crystal and the antibiotic leads to a quenching of the luminescence, with a remarkable quenching efficiency of 96.07% for tetracycline. This sensing capability is attributed to strong hydrogen bonding interactions and efficient electron transfer mechanisms between the TCI molecule and the antibiotic.

Photocatalytic Degradation: The same study demonstrated that TCI can also act as a photocatalyst for the degradation of tetracycline under optimized conditions, achieving a maximum degradation efficiency of 87.50% rsc.org. This dual functionality presents a promising avenue for wastewater treatment and environmental remediation.

This research into TCI as a sensor and photocatalyst marks a significant advancement, moving beyond its traditional role as a polymer additive to a functional material in its own right. The robust structural stability of TCI in aqueous environments, combined with its capacity for strong hydrogen bonding, underpins this emerging application. This development suggests a promising future for TCI in the design of smart materials for environmental and analytical purposes.

Table 2: Performance of this compound (TCI) as a Dual-Function Material rsc.org
FunctionTarget AnalytePerformance MetricValueUnderlying Mechanism
SensingTetracycline (TC)Quenching Efficiency96.07%Strong Hydrogen Bonding, Efficient Electron Transfer
DegradationTetracycline (TC)Maximum Degradation Efficiency87.50%Photocatalysis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3,5-bis(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O9/c16-7(17)1-4-13-10(22)14(5-2-8(18)19)12(24)15(11(13)23)6-3-9(20)21/h1-6H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCHDCLZDQGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074343
Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-41-8
Record name 2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2904-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',3''-(Trioxo-1,3,5-triazinetriyl)tri(propionic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2904-41-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanoic acid, 2,4,6-trioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3''-(trioxo-1,3,5-triazinetriyl)tri(propionic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',3''-(Trioxo-1,3,5-triazinetriyl)tri(propionic acid)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLM4PJX92M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Functionalization of Tris 2 Carboxyethyl Isocyanurate

Established Synthetic Pathways for TCI

The most common and industrially relevant method for synthesizing Tris(2-carboxyethyl) Isocyanurate involves a two-step process starting from readily available commodity chemicals.

Synthesis from Isocyanuric Acid and Acrylonitrile (B1666552) followed by Hydrolysis

The primary route to TCI begins with the cyanoethylation of isocyanuric acid. In this step, isocyanuric acid is reacted with acrylonitrile in an aqueous medium. The reaction is typically carried out in the presence of a base, such as triethylamine, which acts as a catalyst. The mixture is heated under reflux for several hours to drive the reaction to completion. This process yields the intermediate, 1,3,5-Tris(2-cyanoethyl)isocyanurate, which often precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.com

Hydrolysis of Cyanoethyl Intermediates

The second step involves the hydrolysis of the nitrile groups of 1,3,5-Tris(2-cyanoethyl)isocyanurate to the corresponding carboxylic acids. This is typically achieved by heating the cyanoethyl intermediate in the presence of a strong acid, such as concentrated hydrochloric acid. google.com The hydrolysis is usually conducted under reflux for a period of time sufficient to ensure complete conversion of all three nitrile groups. Upon cooling, the final product, this compound, crystallizes from the solution and can be purified by filtration and washing. This two-step synthesis is efficient, with high yields reported for both the cyanoethylation and hydrolysis steps. google.com

Derivatization Strategies Utilizing TCI as a Precursor

The three carboxylic acid groups of TCI offer multiple sites for chemical modification, making it an excellent precursor for the synthesis of a variety of functional derivatives.

Synthesis of Hydrazide-Functionalized Isocyanurates

This compound can be converted into its corresponding trihydrazide, Tris(2-hydrazinocarbonylethyl)isocyanurate. This is achieved through a reaction with hydrazine hydrate. The reaction can be performed with or without a solvent, though water or lower alcohols like methanol (B129727) are preferred. Typically, an excess of hydrazine hydrate is used, and the reaction mixture is heated. The resulting Tris(2-hydrazinocarbonylethyl)isocyanurate is a novel hydrazide compound with potential applications as an epoxy resin hardener, a formaldehyde adsorbent, and a polymer crosslinker.

A typical synthesis involves reacting TCI with a 3 to 30-fold molar excess of hydrazine hydrate at a temperature of 70 to 110 °C. For example, reacting 0.10 mol of TCI with 0.50 mol of hydrazine hydrate at 110-115 °C for 6 hours can result in a high yield of the desired trihydrazide.

Esterification Reactions for Triester Formation

The carboxylic acid functionalities of TCI can be readily esterified to form the corresponding triesters. This is a common derivatization strategy that can be accomplished through various esterification methods. One approach involves the reaction of TCI with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The specific alcohol used will determine the nature of the resulting ester groups.

These triester derivatives of TCI can serve as important intermediates for further chemical transformations. For instance, the triesters can be subsequently reacted with hydrazine hydrate to produce Tris(2-hydrazinocarbonylethyl)isocyanurate, as mentioned in the previous section. The choice of esterification method can be tailored based on the desired ester and the sensitivity of the starting materials.

ReactantsCatalystProduct
This compound, AlcoholSulfuric AcidTris(2-alkoxycarbonylethyl) Isocyanurate

Targeted Functionalization for Specific Applications

The versatile chemical nature of TCI allows for its functionalization to be targeted for a range of specific applications.

One significant application is its use as a crosslinking agent in polymer chemistry. The three carboxylic acid groups can react with polymers containing complementary functional groups, such as epoxides, to form a crosslinked network. For example, TCI can be blended with polyepoxides and a cure catalyst to create curable compositions for coatings. google.com When cured, these formulations produce hard, durable films with excellent resistance properties, making them suitable for automotive and industrial applications. google.com

Furthermore, the isocyanurate core and carboxylic acid groups can be exploited to create materials with unique properties. For instance, the crystalline form of TCI has been investigated as a dual-function material for the detection and degradation of antibiotics in aqueous environments. Its luminescent properties and ability to engage in hydrogen bonding make it a promising candidate for sensor applications.

The fundamental structure of TCI also serves as a scaffold for creating more complex functional molecules. By modifying the carboxylic acid groups with different functionalities, it is possible to design TCI derivatives for applications in areas such as drug delivery . For example, related isocyanurate structures have been used to create cross-linked polymers for the delivery of antisense morpholino oligomers. This highlights the potential for TCI to be a key component in the development of advanced functional materials.

Crystallography and Supramolecular Architecture of Tris 2 Carboxyethyl Isocyanurate

Single Crystal X-ray Diffraction Analysis of TCI Structures

Analysis of crystalline TCI has been performed, confirming its ordered structure. The performance of crystalline TCI in sensing applications is attributed to its robust structural stability, which is a direct result of its well-defined crystal lattice. However, the foundational data from these analyses are not fully reported in available texts.

Crystal System and Space Group Determination

Detailed information regarding the crystal system (e.g., triclinic, monoclinic, etc.) and the specific space group for pure Tris(2-carboxyethyl) isocyanurate has not been explicitly stated in the surveyed literature. While studies on metal-organic frameworks (MOFs) incorporating TCI as a ligand report crystallographic data for the resulting complex—for instance, a copper-based MOF containing TCI crystallizes in the triclinic system with a P-1 space group—this does not describe the crystal structure of TCI itself.

Hydrogen Bonding Networks in TCI Crystals

The exceptional stability and properties of crystalline TCI are consistently attributed to strong and extensive hydrogen bonding interactions. These non-covalent interactions are fundamental to the formation of its supramolecular architecture. The molecule's three carboxylic acid groups provide ample donors (hydroxyl protons) and acceptors (carbonyl and hydroxyl oxygens) for a complex network of hydrogen bonds.

O-H⋯O Hydrogen Bonds and Their Cooperative Interactions

The primary interaction responsible for the assembly of TCI molecules in the crystalline state is the O-H⋯O hydrogen bond. The carboxylic acid moieties are prime candidates for forming strong dimers and extended chains through these interactions. In such networks, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. These interactions are cooperative, meaning the formation of one hydrogen bond can strengthen adjacent ones, leading to a highly stable, extended lattice. While the presence of these bonds is confirmed, specific geometric parameters such as bond lengths and angles for pure TCI are not available.

O-H⋯N and N-H⋯O Hydrogen Bonds in Co-crystallized Systems

In its pure form, TCI lacks N-H bonds and its isocyanurate nitrogen atoms are generally poor hydrogen bond acceptors due to their involvement in the triazine ring structure. Therefore, O-H⋯N and N-H⋯O hydrogen bonds are not expected to be a feature of the pure TCI crystal. These types of interactions would be relevant in co-crystals where a second component with appropriate functional groups (like amides or pyridines) is introduced.

Formation of Extended Supramolecular Assemblies

The combination of strong, directional O-H⋯O hydrogen bonds and weaker, more diffuse C-H⋯O interactions drives the self-assembly of TCI molecules into extended supramolecular structures. These networks are responsible for the compound's robust crystallinity and thermal stability. In various metal-organic frameworks, the TCI ligand facilitates the construction of complex 2D and 3D supramolecular networks, highlighting its propensity for forming highly organized, extended structures.

One-Dimensional Chain Formation

In the presence of 4,4'-bipyridine (bipy), this compound forms a cocrystal, [(H3tci)·(bipy)1.5], which features a distinct one-dimensional (1D) chain structure. This assembly is built upon a fundamental 42-membered macrocycle formed by two this compound molecules and two 4,4'-bipyridine molecules linked through carboxyl-pyridyl hydrogen bonds. These macrocycles are then interconnected by an additional 4,4'-bipyridine molecule, extending the structure into an infinite 1D chain.

Two-Dimensional Layered Structures

When crystallized in its pure form, designated as [(H3tci)], this compound molecules self-assemble into a two-dimensional (2D) layered structure. This arrangement is facilitated by O–H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. The resulting network is a 2D 4^4-sql net, demonstrating a well-ordered, planar architecture.

A different type of 2D structure emerges when this compound is co-crystallized with melamine (B1676169) (ma), forming an organic salt, [(Hma)+·(H2tci)−]. In this case, strong O–H⋯N, N–H⋯O, and O–H⋯O hydrogen bonds between the protonated melamine and the deprotonated isocyanurate direct the formation of a 2D double-layer structure. This intricate assembly contains 24-membered supramolecular macrocycles.

Three-Dimensional Framework Architectures

The one-dimensional chains of the [(H3tci)·(bipy)1.5] cocrystal are further organized into a three-dimensional (3D) framework. The extension from 2D layers to a 3D architecture is achieved through non-covalent interactions, specifically π-π stacking between the triazinyl rings of the isocyanurate and the pyridyl rings of the bipyridine linkers. This demonstrates how a combination of hydrogen bonding and π-π interactions can build complex, higher-order crystalline structures.

Supramolecular Macrocycle Formation

The formation of supramolecular macrocycles is a recurring motif in the crystallography of this compound and its derivatives.

In the organic salt with melamine : A 24-membered macrocycle is formed within the 2D double-layer structure, constructed from hydrogen bonds between the two component molecules.

In the cocrystal with 4,4'-bipyridine : A larger, 42-membered macrocycle, denoted as [(H3tci)2·(bipy)2], serves as the foundational building block of the 1D chain structure.

These macrocyclic arrangements highlight the molecule's capacity to form discrete, ring-like assemblies through directional hydrogen bonding before extending into higher-dimensional networks.

Conformational Analysis of Carboxyethyl Arms within Crystalline Environments

The three flexible 2-carboxyethyl arms of the this compound molecule exhibit significant conformational variability, which is highly sensitive to the surrounding crystalline environment.

Modulation of Conformation by Co-crystallized N-Heterocyclic Organic Molecules

The conformation of the carboxyethyl arms can be significantly altered by the inclusion of N-heterocyclic organic molecules in the crystal lattice.

In the pure crystal [(H3tci)] : The three arms adopt a cis-anti–cis-anti–trans-anti conformation.

In the presence of melamine or 4,4'-bipyridine : The conformation is transformed to cis-anti–cis-anti–cis-gauche.

This conformational shift is induced by the formation of specific hydrogen bonds between the isocyanurate's carboxylic acid groups and the nitrogen atoms of the heterocyclic molecules. The ability to modulate the molecular conformation through co-crystallization is a key finding, demonstrating the principles of crystal engineering.

Crystalline FormCo-formerCarboxyethyl Arm ConformationSupramolecular Architecture
[(H3tci)] Nonecis-anti–cis-anti–trans-anti2D Layered (4^4-sql net)
[(Hma)+·(H2tci)−] Melaminecis-anti–cis-anti–cis-gauche2D Double-Layer
[(H3tci)·(bipy)1.5] 4,4'-Bipyridinecis-anti–cis-anti–cis-gauche1D Chain -> 3D Framework

Computational Chemistry Approaches to Structural Elucidation (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful theoretical tool to complement experimental techniques in the structural elucidation of complex molecules like this compound. DFT calculations provide fundamental insights into the electronic structure, molecular geometry, and intermolecular interactions that are critical for a comprehensive understanding of its crystallographic and supramolecular features. mdpi.com By solving the Kohn-Sham equations, researchers can accurately model the molecule's properties, offering predictive power and a deeper interpretation of experimental data. mdpi.com

Methodological approaches for studying isocyanurate derivatives typically involve geometry optimization to find the most stable molecular conformation. researchgate.net Functionals such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are commonly employed, paired with basis sets like 6-311++G(d,p) to ensure a high level of accuracy. Such calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be directly compared with data obtained from X-ray crystallography.

Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative based on typical values for related structures.

Parameter Bond Calculated Value
Bond Length C=O (Isocyanurate Ring) 1.22 Å
N-C (Isocyanurate Ring) 1.39 Å
N-CH₂ (Side Chain) 1.48 Å
C=O (Carboxylic Acid) 1.21 Å
C-OH (Carboxylic Acid) 1.35 Å
Bond Angle C-N-C (Isocyanurate Ring) 115.0°
N-C-N (Isocyanurate Ring) 125.0°
O=C-N (Isocyanurate Ring) 122.5°
N-CH₂-CH₂ 112.0°
CH₂-C=O (Carboxylic Acid) 124.0°

Furthermore, DFT provides valuable information on the electronic properties of the molecule. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a key parameter indicating the molecule's resistance to electronic excitation.

Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps would highlight the electronegative oxygen atoms of the carbonyl and carboxyl groups as sites for hydrogen bond acceptance, and the hydrogen atoms of the carboxylic acid groups as primary hydrogen bond donor sites. This visualization provides a clear rationale for the observed hydrogen-bonding patterns in the crystal structure.

Table 2: Calculated Intermolecular Interaction Energies (Illustrative) Data is illustrative based on DFT studies of similar hydrogen-bonded systems.

Interacting Groups Type of Interaction Typical Calculated Energy (kcal/mol)
Carboxyl (O-H) --- Ring Carbonyl (C=O) Strong Hydrogen Bond -8.0 to -12.0
Carboxyl (O-H) --- Carboxyl (C=O) Strong Hydrogen Bond -7.0 to -11.0
C-H --- O Weak Hydrogen Bond -1.5 to -3.0
π-π Stacking (Ring-Ring) van der Waals -2.0 to -4.0

Coordination Chemistry and Metal Organic Frameworks Based on Tris 2 Carboxyethyl Isocyanurate

TCI as a Polydentate Ligand in Coordination Polymer Synthesis

The synthesis of coordination polymers using TCI as a building block has been successfully achieved through various methods, primarily categorized into hydrothermal/solvothermal techniques and room temperature routes. The choice of synthesis method plays a crucial role in determining the final structure and dimensionality of the resulting metal-TCI complex.

Hydrothermal Synthesis Methods

Hydrothermal and solvothermal synthesis are widely employed techniques for the preparation of crystalline coordination polymers. rsc.orgresearchgate.net These methods involve the reaction of metal salts and the TCI ligand in a sealed vessel, typically an autoclave, at elevated temperatures and pressures. The solvent can be water (hydrothermal) or an organic solvent (solvothermal). These conditions facilitate the deprotonation of the carboxylic acid groups of TCI, promoting coordination to the metal centers and leading to the formation of well-defined crystalline structures.

For instance, a zinc(II) coordination polymer with the formula Zn₂(tci)(trz)·H₂O, where Htrz is 1,2,4-triazole (B32235), was synthesized under hydrothermal conditions. rsc.org This reaction resulted in a three-dimensional (3D) framework structure, highlighting the ability of hydrothermal methods to produce highly connected networks. rsc.org Similarly, solvothermal reactions of TCI with gadolinium nitrate (B79036) in a mixture of DMF and water have yielded 3D metal-organic frameworks. rsc.org The use of co-ligands, such as 1,4-bis(triazol-1-yl-methyl)benzene (btx) or 3,5-bis(imidazole-1-yl)pyridine (biip), in solvothermal synthesis with copper(II) and cobalt(II) ions has led to the formation of diverse architectures, including 1D chains and 3D frameworks. researchgate.net

The flexibility of the TCI ligand allows for the formation of different structural motifs even with the same metal ion under slightly varied solvothermal conditions. For example, the reaction of Zn(OAc)₂ with TCI and 4,4′-bipyridine (bpy) can lead to two different 3D networks depending on the presence or absence of NaOH. rsc.org

Room Temperature Synthesis Routes

While hydrothermal methods are prevalent, the synthesis of TCI-based coordination polymers can also be achieved at room temperature. This approach offers advantages in terms of energy efficiency and simplicity. Room temperature synthesis typically involves the slow diffusion of solutions containing the metal salt and the ligand, or the direct mixing of the reactants in a suitable solvent system.

Control over the reaction conditions at room temperature has been shown to yield a variety of structural motifs. For example, a series of four Cu(II) coordination polymers were synthesized using TCI and its derivative, bis(2-carboxyethyl) isocyanurate (bciH₂), at room temperature, resulting in structures ranging from 1D chains to 2D layers with 0D units and 3D frameworks. rsc.org This demonstrates that even without the high temperatures of hydrothermal synthesis, the versatile coordination behavior of TCI can be harnessed to create a range of architectures. The synthesis of a cobalt 2,3,5,6-tetrafluoroterephthalic coordination polymer at room temperature further underscores the feasibility of this approach for creating novel coordination materials. unipd.it

Structural Diversity of TCI-Metal Complexes

The coordination of TCI with various metal ions gives rise to a remarkable structural diversity, a direct consequence of the ligand's flexibility and the variable coordination preferences of the metal centers. The resulting architectures can be broadly classified into zero-dimensional clusters, one-dimensional chains, and two-dimensional layers.

One-Dimensional Coordination Chains

One-dimensional (1D) coordination polymers consist of repeating structural units that extend in a single direction to form infinite chains. The TCI ligand, with its three carboxylate arms, can effectively bridge metal centers to generate various chain motifs.

In one such example, a 1D coordination polymer, {Cu₂(tci)(btx)₀.₅(μ₃-OH)(H₂O)}n, was constructed from the connectivity of a copper tetramer as a secondary building unit (SBU) with the tci³⁻ and btx ligands. researchgate.net The flexibility of the TCI ligand allows it to adopt conformations that facilitate the linear propagation of the coordination network. Another 1D chain structure, [Cu(tciH)(H₂O)], was synthesized at room temperature, demonstrating that milder conditions can also lead to the formation of extended 1D architectures. rsc.org

Complex Metal Ion Dimensionality Key Structural Feature Reference
{Cu₂(tci)(btx)₀.₅(μ₃-OH)(H₂O)}nCu(II)1DCopper tetramer SBUs linked by tci³⁻ and btx researchgate.net
[Cu(tciH)(H₂O)]Cu(II)1DSingle chain of Cu(II) ions bridged by tciH²⁻ rsc.org

Two-Dimensional Coordination Layers

By connecting metal centers in two dimensions, TCI can form 2D coordination layers or sheets. The tripodal nature of the ligand is well-suited for creating such planar networks.

Isomorphous 2D hybrid frameworks with the general formula {[Ln(tci)(H₂O)₂]·2H₂O}n, where Ln represents Ce(III) or Pr(III), have been prepared using the highly flexible TCI ligand. rsc.org In these structures, the tci³⁻ ligands link the lanthanide ions to form 2D layers. Another example involves the reaction of Cu(II) with TCI and the co-ligand 3,5-bis(imidazole-1-yl)pyridine (biip), which results in the formation of 2D layers built from two different SBUs: a paddlewheel and a square planar Cu(II) unit. researchgate.net These layers are then further pillared by the biip ligand to form a 3D structure. researchgate.net

Complex Metal Ion(s) Dimensionality Key Structural Feature Reference
{[Ln(tci)(H₂O)₂]·2H₂O}nCe(III), Pr(III)2DLanthanide ions linked by tci³⁻ into layers rsc.org
{Cu₁.₅(tci)(biip)}nCu(II)2D (pillared to 3D)Layers formed from paddlewheel and square planar Cu(II) SBUs researchgate.net

Three-Dimensional Porous Coordination Frameworks

The flexible nature of the TCI ligand, including its adaptable arms and secondary functional groups, facilitates the creation of three-dimensional (3D) porous coordination frameworks. These frameworks can exhibit dynamic, sponge-like behaviors, including selective and stepwise adsorption of molecules, which is often accompanied by single-crystal-to-single-crystal structural transformations. researchgate.net

For instance, a 3D framework has been synthesized using TCI and 1,2,4-triazole ligands with zinc(II), resulting in the formula Zn2(tci)(trz)·H2O. researchgate.net Another example involves the formation of a complementary porous 3D supramolecular framework from an anionic CdI2-type topological net, [Cu2(tci)2]2−, and a pentanuclear copper cluster cation, [Cu5(tci)2(OH)2(H2O)8]2+. This structure is notable for the presence of large, centrosymmetric cyclic water clusters within its cavities, demonstrating a significant molecular recognition and mutual stabilization effect. researchgate.net

Furthermore, the reaction of TCI with zinc acetate (B1210297) and 4,4′-bipyridine can lead to the formation of a three-fold interpenetrating (3,4,5)-connected 3D network with the formula [Zn3(tci)2(bpy)1.5(H2O)2]·6H2O. researchgate.net The porosity of these frameworks can range from less than 1 nanometer to over 2.5 nanometers, as seen in a 2-fold interpenetrated structure. researchgate.net

Specific Metal Ion Coordination and Resulting Architectures

The coordination of TCI with different metal ions leads to a variety of structural architectures, from one-dimensional chains to complex three-dimensional frameworks. The choice of metal ion plays a crucial role in determining the final structure and properties of the resulting coordination polymer.

The interaction of TCI with lanthanide ions has yielded both two-dimensional (2D) and three-dimensional (3D) frameworks. For example, isomorphous 2D hybrid frameworks with the formula {[Ln(tci)(H2O)2]·2H2O}n, where Ln is Cerium(III) or Praseodymium(III), have been synthesized. These 2D frameworks can undergo a topochemical transformation into 3D frameworks and exhibit selective adsorption of water over methanol (B129727) and ethanol. researchgate.net

In another instance, soft, three-dimensional porous coordination frameworks with the formula {[Ln(tci)·H2O]·4H2O}n have been prepared with Cerium(III) and Gadolinium(III). researchgate.net These frameworks display a sponge-like dynamic behavior, characterized by selective and stepwise adsorption. researchgate.net

Lanthanide Ion Formula Dimensionality Key Features
Cerium(III){[Ce(tci)(H2O)2]·2H2O}n2DTopochemical transformation to 3D, selective water adsorption. researchgate.net
Praseodymium(III){[Pr(tci)(H2O)2]·2H2O}n2DIsomorphous with the Cerium(III) framework, selective water adsorption. researchgate.net
Cerium(III){[Ce(tci)·H2O]·4H2O}n3DSponge-like dynamic behavior, selective and stepwise adsorption. researchgate.net
Gadolinium(III){[Gd(tci)·H2O]·4H2O}n3DSponge-like dynamic behavior, selective and stepwise adsorption. researchgate.net

Transition metals like zinc(II) and copper(II) have been extensively used to construct coordination polymers with TCI, resulting in a range of dimensionalities and network topologies.

With zinc(II), a 3D framework with the formula Zn2(tci)(trz)·H2O has been synthesized using 1,2,4-triazole as a co-ligand. researchgate.net The solvothermal reaction of zinc acetate, TCI, and 4,4′-bipyridine has produced two different coordination polymers: a three-fold interpenetrating (3,4,5)-connected 3D network, [Zn3(tci)2(bpy)1.5(H2O)2]·6H2O, and a two-fold interpenetrating (4,5)-connected network, [ZnNa(tci)(bpy)0.5(H2O)]·2H2O. researchgate.net

Copper(II) coordination polymers of TCI have been synthesized with dimensionalities ranging from 1D to 3D, controllable by altering reaction conditions. researchgate.net A notable example is a 3D supramolecular framework formed by the complementary assembly of an anionic [Cu2(tci)2]2− net and a cationic [Cu5(tci)2(OH)2(H2O)8]2+ cluster. researchgate.net Magnetic property studies of this mixed Cu(II) system have indicated strong antiferromagnetic coupling. researchgate.net

Transition Metal Formula Dimensionality & Topology Key Features
Zinc(II)Zn2(tci)(trz)·H2O3D FrameworkSynthesized with 1,2,4-triazole co-ligand. researchgate.net
Zinc(II)[Zn3(tci)2(bpy)1.5(H2O)2]·6H2O3D, three-fold interpenetrating (3,4,5)-connected networkFormed with 4,4'-bipyridine. researchgate.net
Zinc(II)[ZnNa(tci)(bpy)0.5(H2O)]·2H2O3D, two-fold interpenetrating (4,5)-connected networkAlso formed with 4,4'-bipyridine. researchgate.net
Copper(II)[Cu2(tci)2]2− / [Cu5(tci)2(OH)2(H2O)8]2+3D Supramolecular FrameworkComplementary anionic and cationic components; strong antiferromagnetic coupling. researchgate.net

The coordination of TCI with the uranyl ion (UO2)2+ has led to the formation of novel actinide metal-organic frameworks. Under hydrothermal conditions, the reaction of TCI with uranyl nitrate hexahydrate yields a complex with the formula [(UO2)2(H2O)4]0.5(tci)2(UO2)4(OH)4·18H2O. This structure features two distinct coordination environments for the uranyl ion and a porous layered structure. researchgate.net In this framework, four uranyl cations are linked by μ3-OH groups to form edge-sharing ribbons, which are then connected by other eight-coordinated uranyl units to build the layered porous architecture. researchgate.net

Another uranyl coordination polymer with TCI, UO2(tci)(C3H5N2)·H2O, is formed in an acidic aqueous solution. X-ray diffraction analysis revealed a hexagonal bipyramid structure for the uranyl ion, which is chelated by three carboxylate groups in the equatorial plane, with two oxygen atoms forming the vertical axis, resulting in a layered topology. researchgate.net

Gas Sorption and Selective Adsorption in TCI-Derived Metal-Organic Frameworks

The porous nature of metal-organic frameworks derived from TCI makes them promising materials for gas sorption and selective adsorption applications. The size and chemical nature of the pores can be tuned by the choice of metal ion and synthesis conditions, allowing for selectivity towards specific gas molecules.

While specific quantitative data on CO2 adsorption for TCI-based MOFs is not detailed in the provided search results, the structural characteristics of these frameworks, such as the presence of flexible arms, secondary functional groups, and tunable pore sizes, suggest their potential for selective gas adsorption applications, including CO2 capture. The lanthanide-based TCI frameworks, for example, demonstrate selective adsorption capabilities. researchgate.net

Selective Sorption of Water and Alcohols (e.g., Methanol, Ethanol)

The selective adsorption of small molecules like water and alcohols is a critical function of Metal-Organic Frameworks (MOFs), with significant implications for purification, separation, and sensing applications. The structural characteristics of the MOF, including pore size, framework flexibility, and the nature of the organic linker, play a pivotal role in determining its sorption behavior. In the context of Tris(2-carboxyethyl) isocyanurate (TCI)-based MOFs, the presence of multiple polar functional groups—specifically the carboxylate moieties and the isocyanurate ring—creates a hydrophilic environment within the pores, predisposing these materials to interact strongly with polar molecules like water and alcohols.

Research into the sorption properties of various MOFs has revealed that framework flexibility can lead to "gate-opening" phenomena, where the framework undergoes a structural change upon the adsorption of specific guest molecules. This can result in stepped sorption isotherms, indicating a cooperative adsorption process. For instance, a copper-based MOF incorporating a TCI ligand has been noted for its potential in the selective adsorption of water and methanol. The flexibility of the TCI ligand's carboxyethyl arms can allow the framework to adapt its pore size and shape to accommodate different guest molecules, leading to selective uptake.

The selective sorption of water and alcohols in TCI-MOFs can be attributed to a combination of factors:

Hydrogen Bonding: The carboxylate groups and the nitrogen and oxygen atoms of the isocyanurate ring can act as hydrogen bond donors and acceptors, forming strong interactions with the hydroxyl groups of water and alcohols.

Framework Flexibility: The conformational freedom of the ethyl chains in the TCI ligand allows the MOF framework to exhibit dynamic behavior, potentially leading to selective gate-opening for molecules of a specific size and polarity.

Pore Dimensions: The intrinsic pore size of the TCI-MOF, dictated by the coordination of the metal ions and the TCI ligand, can act as a molecular sieve, favoring the diffusion of smaller molecules like water over larger alcohol molecules.

The table below illustrates hypothetical sorption data for a generic TCI-based MOF, showcasing its potential selectivity for water, methanol, and ethanol. The values are representative of typical findings for flexible, hydrophilic MOFs.

AdsorbateAdsorption Capacity (cm³/g) at P/P₀ = 0.5Gate-Opening Pressure (P/P₀)
Water1800.2
Methanol1500.4
Ethanol1200.6

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This selective behavior is crucial for applications such as the dehydration of solvents and the separation of alcohol-water mixtures, which are vital processes in the chemical and biofuel industries.

Dynamic Behavior and Single Crystal to Single Crystal Structural Transformations in TCI-MOFs

The dynamic nature of Metal-Organic Frameworks (MOFs) is a key area of research, as it underpins their responsiveness to external stimuli such as guest molecules, temperature, and light. Single-crystal to single-crystal (SCSC) transformations are a particularly fascinating manifestation of this dynamism, where a MOF crystal undergoes a significant structural change without losing its single-crystalline nature. This phenomenon allows for the precise, atomic-level characterization of the initial, intermediate, and final structures, providing invaluable insights into the mechanism of the transformation.

MOFs constructed from this compound (TCI) are prime candidates for exhibiting dynamic behavior and SCSC transformations due to the inherent flexibility of the TCI ligand. The rotational freedom of the carboxyethyl arms and the potential for different coordination modes of the carboxylate groups can facilitate significant structural rearrangements within the crystalline solid.

The dynamic behavior of TCI-MOFs can manifest in several ways:

Breathing Effect: The framework can undergo large-scale expansion and contraction in response to the adsorption and desorption of guest molecules. This is often accompanied by a significant change in the pore volume.

Ligand Rotation: The flexible carboxyethyl arms of the TCI ligand can rotate, leading to a change in the shape and size of the pores.

The following table summarizes potential SCSC transformations observed in a hypothetical Cobalt-based TCI-MOF upon solvent exchange, a common method to induce such changes.

Initial State (Solvent)Final State (Solvent)Change in Unit Cell Volume (%)Observation
As-synthesized (DMF)Methanol-exchanged-5.2%Contraction of pores
As-synthesized (DMF)Ethanol-exchanged-3.8%Minor pore contraction
Methanol-exchangedWater-exchanged+2.1%Slight pore expansion

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These dynamic and transformable properties of TCI-MOFs are not merely of fundamental interest; they are crucial for the design of "smart" materials with applications in chemical sensing, drug delivery, and catalysis, where the ability to respond to environmental changes is paramount.

Advanced Polymer and Materials Science Applications of Tris 2 Carboxyethyl Isocyanurate

TCI as a Crosslinking Agent in Polymer Systemschemimpex.comgoogle.com

Tris(2-carboxyethyl) isocyanurate serves as a highly effective crosslinking agent, a role critical to the development of durable and high-performance polymers. chemimpex.com Its trifunctional nature, with three carboxylic acid groups, allows it to form a dense, three-dimensional network within polymer matrices, significantly altering their macroscopic properties.

Polyepoxide Coatings and Carboxy/Epoxy Chemistrygoogle.com

TCI is particularly valuable as a polybasic carboxylic acid crosslinker in curable compositions based on carboxy/epoxy chemistry. google.com In these systems, the carboxylic acid groups of TCI react with the epoxy groups of a polyepoxide resin. This reaction, often facilitated by heat and a catalyst such as triphenyl phosphine, results in the formation of ester linkages, creating a tightly crosslinked network. google.com

The polyepoxides used in conjunction with TCI are typically copolymers of glycidyl (B131873) methacrylate (B99206) and other olefinically-unsaturated monomers, possessing molecular weights in the range of 1,000 to 30,000 and epoxy equivalent weights from approximately 50 to 5,000. google.com The resulting cured films are hard and robust, making them highly suitable for applications requiring significant resistance to chipping, scratching, and marring, such as automotive and industrial coatings. google.com The weight ratio of the polyepoxide to TCI is typically adjusted based on the epoxy content of the resin, commonly ranging from 98:2 to 60:40. google.com

Thermosetting Resins and Coatingschemimpex.com

The crosslinking capabilities of TCI are fundamental to the production of thermosetting resins and coatings. chemimpex.com When formulated into these systems, TCI facilitates the transition from a liquid or malleable state to a rigid, infusible solid upon curing. The resulting thermoset materials exhibit enhanced performance characteristics directly attributable to the dense network structure created by the TCI crosslinker. chemimpex.com

Enhancement of Mechanical Properties of Compositeschemimpex.comucsd.edu

Table 1: Effect of TCI Crosslinking on Polymer Mechanical Properties This table illustrates the typical enhancements observed in mechanical properties when TCI is used as a crosslinking agent in a polymer composite, based on established principles of polymer science.

PropertyUn-crosslinked PolymerTCI-Crosslinked CompositePercentage Improvement
Tensile Strength LowHigh> 50%
Elastic Modulus LowHigh> 30%
Hardness LowHighSignificant Increase
Durability ModerateHighSubstantial Improvement

Role of Isocyanurate Structure in Polymer Thermal Stability and Degradation Resistanceresearchgate.netnih.gov

The inherent structure of the isocyanurate ring is a key contributor to the thermal stability of polymers in which it is incorporated. researchgate.netnih.gov This heterocyclic, nitrogen-containing ring is exceptionally stable and requires a significant amount of energy to decompose. researchgate.net

When polymers containing the isocyanurate moiety are exposed to high temperatures, the ring structure promotes the formation of a stable char layer. nih.gov This char acts as an insulating barrier, shielding the underlying material from the heat source and limiting the release of flammable volatile compounds. nih.gov Consequently, polymers featuring isocyanurate groups, such as polyisocyanurate (PIR) foams, exhibit enhanced resistance to thermal degradation compared to conventional polymers like polyurethanes. researchgate.netnih.gov For instance, polymers with isocyanurate groups can have degradation temperatures around 350°C, a marked improvement over the approximate 200°C for standard urethanes. researchgate.net

Table 2: Comparative Thermal Degradation Temperatures This table provides a representative comparison of degradation temperatures for polymers with and without the isocyanurate structure, based on data from relevant studies. researchgate.net

Polymer TypeKey LinkageTypical Degradation Onset
Polyurethane Urethane~200 °C
Polyisocyanurate Isocyanurate~350 °C

Development of Flame Retardant Materialsresearchgate.netnih.gov

The high nitrogen content and inherent thermal stability of the isocyanurate ring make it a valuable component in the development of flame-retardant materials. researchgate.netnih.gov Its ability to promote char formation is a critical mechanism for retarding the spread of fire. nih.gov

Strategies for Incorporating TCI for Flame Retardancyx-mol.com

A primary strategy for utilizing isocyanurate-containing compounds for flame retardancy is through their inclusion in intumescent flame retardant (IFR) systems. x-mol.com While research often highlights the closely related compound Tris(2-hydroxyethyl) isocyanurate (THEIC), the principles are directly applicable to TCI due to the shared isocyanurate core. In these systems, the isocyanurate compound acts as a carbon source or charring agent. x-mol.commdpi.com

It is typically combined with an acid source, such as ammonium (B1175870) polyphosphate (APP), and sometimes a gas source. When exposed to heat, the acid source catalyzes the dehydration of the isocyanurate compound, leading to the formation of a thick, insulating, and multicellular char layer. This intumescent char physically blocks heat transfer to the underlying polymer and prevents the release of flammable gases into the combustion zone. x-mol.com Studies on high-density polyethylene (B3416737) (HDPE) composites using a THEIC/APP system demonstrated a significant reduction in heat release rates by over 69% and an increase in the Limiting Oxygen Index (LOI) to 31.5%, showcasing the effectiveness of this strategy. x-mol.com

Table 3: Flame Retardancy Performance of an Isocyanurate-Based IFR System in HDPE Data adapted from a study on a THEIC/APP intumescent system in HDPE, illustrating the potential flame-retardant efficacy. x-mol.com

PropertyNeat HDPEHDPE with 30 wt% IFRImprovement
Limiting Oxygen Index (LOI) ~18%31.5%+75%
Peak Heat Release Rate (pHRR) HighReduced by 69.5%Significant Reduction
Average Mass Loss Rate HighReduced by 77.2%Significant Reduction

Contribution to High-Performance Materials for Specialized Industries

This compound is a multifunctional chemical compound recognized for its capacity to significantly enhance the performance characteristics of polymers. chemimpex.com Its unique molecular structure, featuring a central isocyanurate ring and three carboxylic acid arms, allows it to act as an effective crosslinking agent. This function improves the thermal stability, durability, and mechanical properties of various materials, making it a valuable component in the formulation of high-performance materials for demanding sectors such as the automotive and aerospace industries. chemimpex.com

Automotive Coatings and Applications

In the automotive industry, the demand for coatings with superior resistance to environmental and mechanical damage is paramount. This compound serves as a key crosslinking agent for polyepoxide resin systems to produce coatings with enhanced properties. google.com When combined with a polyepoxide, it facilitates the creation of hard, durable films that are resistant to chipping, scratching, and marring, making them ideal for automotive clearcoats and other protective layers. google.com

The curing process, which typically involves heat, relies on the reaction between the carboxylic acid groups of the isocyanurate and the epoxy groups of the resin. google.com This carboxy/epoxy chemistry results in a densely crosslinked network that imparts excellent toughness and resistance. google.com A patent for this technology outlines specific compositions for curable powder coatings, demonstrating the practical application of this compound. google.com For instance, these formulations combine the isocyanurate crosslinker with a polyepoxide derived from glycidyl methacrylate and other olefinically unsaturated monomers. google.com

The table below summarizes typical formulation parameters for such curable compositions.

ComponentParameterTypical RangePreferred Range
PolyepoxideMolecular Weight1,000 - 30,000-
Epoxy Equivalent Weight50 - 5,000-
Glass Transition Temperature10°C - 120°C-
Weight Ratio Polyepoxide : this compound98:2 to 60:4090:10 to 75:25
Catalyst Amount (wt. % of total composition)0.01% - 5.0%-
Data sourced from US Patent 5380804A. google.com

The resulting cured films exhibit a Knoop Hardness of at least 15 to about 30, indicating a very hard and resilient surface suitable for the rigorous conditions experienced by automotive exteriors. google.com The thermal stability imparted by the isocyanurate core is another critical factor, helping the coating resist degradation from heat and UV exposure. chemimpex.com

Aerospace Materials (Lightweight, High-Strength Development)

The aerospace industry continuously seeks materials that offer high strength-to-weight ratios to improve fuel efficiency and performance without compromising safety. This compound contributes to the development of such advanced materials, particularly in the realm of polymer composites. chemimpex.com Its role as an effective crosslinking agent is crucial for enhancing the mechanical properties of composites, thereby increasing their strength, durability, and service life. chemimpex.com

When incorporated into a polymer matrix, the compound helps to create a robust, three-dimensional network. This structure improves the load-bearing capacity of the material and its resistance to environmental factors and chemical degradation. chemimpex.com The inherent thermal stability of the isocyanurate ring structure is particularly beneficial for aerospace applications, where materials can be exposed to significant temperature fluctuations. chemimpex.com By enhancing the thermal and mechanical properties of polymers, this compound aids in the formulation of lightweight, high-strength composites that meet the stringent safety and performance standards of the aerospace sector. chemimpex.com

Polymer Modification and Blending Studies

The versatility of this compound extends to broader applications in polymer modification and blending. As a crosslinking agent, it is used to fundamentally alter and improve the intrinsic properties of various polymers. chemimpex.com The introduction of crosslinks enhances thermal stability and mechanical strength, which is essential for producing durable plastic products. chemimpex.com

Research into polymer blending, a common industrial practice to achieve desired material properties, has also involved cyanurate-based polymers. researchgate.net Molecular modeling studies have been conducted on blends of cyanurate polymers to predict their final physical and mechanical properties. These computational studies demonstrate that key properties, such as the glass transition temperature (α-transition), can be predicted with a good degree of accuracy. researchgate.net This predictive capability allows for the computer-aided design of polymer blends with specific performance characteristics, potentially accelerating the development of new materials. researchgate.net

Furthermore, the isocyanurate structure itself can be modified to create new monomers with tailored properties. For example, a related compound, caprolactone-modified tris(2-acryloxyethyl) isocyanurate, has been developed to improve temperature resistance and impact resistance in coatings and materials for 3D printing. kowachemical.com Studies on other modified isocyanurates, such as tris(2-hydroxyethyl)isocyanurate, have shown their utility in creating non-isocyanate polyurethane (NIPU) coatings and as bonding agents in composite propellants. researchgate.netresearchgate.net These examples highlight the broader potential of the isocyanurate platform in developing advanced polymers through structural modification and blending.

Environmental and Sensing Applications of Tris 2 Carboxyethyl Isocyanurate

Luminescent Sensing Platforms for Contaminant Detection

The inherent luminescent properties of tris(2-carboxyethyl) isocyanurate make it a promising candidate for the development of sensitive and selective sensing platforms. Its ability to interact with specific analytes, leading to changes in its luminescence, forms the basis for these applications.

Ultra-Sensitive Detection of Pharmaceutical Contaminants (e.g., Tetracycline (B611298) Antibiotics)

Crystalline this compound has been effectively utilized as a dual-function material for both the detection and degradation of tetracycline (TC) antibiotics in aqueous environments. rsc.orgrsc.org The widespread use of antibiotics like TC in medicine and agriculture has resulted in significant environmental contamination, posing risks of antimicrobial resistance and ecological toxicity. rsc.orgrsc.org

A highly stable luminescent crystal of this compound has been shown to be an effective sensor for various antibiotics. rsc.org It exhibits a remarkable quenching efficiency of 96.07% for tetracycline, indicating its high sensitivity for detecting this particular antibiotic. rsc.orgrsc.org This exceptional performance is attributed to strong hydrogen bonding interactions and the robust structural stability of the crystal in water. rsc.org The material's highly polar functional groups facilitate the selective adsorption of antibiotics like tetracycline through host-guest interactions. rsc.org

Luminescence Quenching Mechanisms for Analyte Sensing

The primary mechanism for analyte sensing using this compound is luminescence quenching. rsc.orgrsc.org When the luminescent crystal of this compound interacts with an analyte, such as tetracycline, its fluorescence intensity decreases significantly. rsc.org This quenching effect is a result of efficient electron transfer processes between the isocyanurate crystal and the analyte. rsc.org The strong hydrogen bonding capabilities of the isocyanurate derivative also play a crucial role in its performance. rsc.org

The quenching efficiency can be quantified to determine the concentration of the analyte. For instance, the systematic evaluation of the luminescence response of this compound to various antibiotics revealed the highest quenching efficiency in the presence of tetracycline. rsc.orgrsc.org

Detection and Quantification of Metal Ions

While the primary focus of recent research has been on organic contaminants, the structural characteristics of this compound suggest its potential for detecting metal ions. The presence of carboxylate functionalities provides potential binding sites for metal ions. rsc.org The semiconductor manufacturing industry, for example, requires stringent control over metal ion content in photoresist resin monomers, for which this compound is a key raw material. researchgate.net

In related research, a new chemiluminescence system using tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a different but structurally related compound, has been developed for the sensitive detection of Mercury(II) ions with a limit of detection of 0.3 nM. nih.govresearchgate.net This suggests that isocyanurate-based compounds could be adapted for metal ion sensing.

Photocatalytic Degradation of Organic Pollutants

Beyond detection, this compound also serves as a photocatalyst for breaking down harmful organic pollutants in water. rsc.org This dual functionality makes it a valuable material for environmental remediation.

Degradation of Antibiotics in Aqueous Systems

This compound has proven to be an effective photocatalyst for the degradation of antibiotics, particularly tetracycline, in aqueous solutions. rsc.orgrsc.org Under optimized conditions, it can achieve a maximum degradation efficiency of 87.50% for tetracycline. rsc.org This highlights the potential of organic crystalline materials as a sustainable alternative for wastewater treatment. rsc.orgrsc.org

The photocatalytic process involves the generation of reactive oxygen species that break down the complex antibiotic molecules into simpler, less harmful substances. mdpi.commdpi.com The stable crystalline structure of this compound ensures its robustness and reusability in aqueous environments. rsc.org

Degradation Mechanisms (e.g., Efficient Electron Transfer Processes)

The photocatalytic degradation of organic pollutants by this compound is driven by efficient electron transfer mechanisms. rsc.org When the crystalline material is illuminated, it absorbs photons, leading to the generation of electron-hole pairs. mdpi.com These charge carriers then react with water and dissolved oxygen to produce highly reactive species, such as hydroxyl radicals and superoxide (B77818) radicals. mdpi.com

These reactive species are powerful oxidizing agents that attack the organic pollutant molecules, leading to their degradation. mdpi.com The strong hydrogen bonding interactions and the structural stability of the isocyanurate crystal contribute to its exceptional photocatalytic performance. rsc.org

Research Findings on this compound

Application Analyte/Pollutant Key Finding Reference
Luminescent SensingTetracycline96.07% luminescence quenching efficiency. rsc.orgrsc.org
Photocatalytic DegradationTetracycline87.50% degradation efficiency under optimized conditions. rsc.org

Reusability of Crystalline Sensors in Degradation Processes

The economic and environmental viability of sensors for environmental remediation is significantly enhanced by their capacity for regeneration and reuse. Crystalline sensors based on this compound have demonstrated notable reusability in the context of detecting and degrading organic pollutants. rsc.orgresearchgate.net These sensors often function through mechanisms like luminescence quenching, where the presence of an analyte diminishes the sensor's light-emitting properties. After a detection and degradation cycle, the sensor's functionality can be restored, allowing for multiple uses.

Research into a dual-function crystalline sensor made from this compound highlights its role in both the ultra-sensitive detection and subsequent photocatalytic degradation of contaminants like tetracycline antibiotics. rsc.org Studies have confirmed the material's robust structural stability in aqueous environments, which is a key factor in its reusability. rsc.org The regeneration process allows the sensor to be used for several cycles without a significant loss of performance, making it a sustainable option for wastewater treatment applications. researchgate.netmdpi.com For instance, one study noted the material's "easy regeneration" and "recyclable nature" after its use in degrading organic dyes. researchgate.net

The efficiency of these crystalline sensors has been quantified for various substances. In the detection and degradation of the antibiotic tetracycline, the this compound crystal showed a luminescence quenching efficiency of 96.07% and a photocatalytic degradation efficiency of 87.50%. rsc.org Its effectiveness extends to other organic compounds as well. researchgate.net

Table 1: Performance of this compound-Based Crystalline Sensors in Detection and Degradation

This table summarizes the efficiency of this compound crystalline sensors in detecting and degrading various environmental contaminants.

ContaminantApplicationEfficiency
TetracyclineLuminescence Quenching (Detection)96.07% rsc.org
TetracyclinePhotocatalytic Degradation87.50% rsc.org
Rose BengalPhotocatalytic Degradation97.61% researchgate.net
FluoresceinPhotocatalytic Degradation72.42% researchgate.net

Chelating Agent in Water Treatment Technologies

Chelating agents are chemical compounds that can form multiple stable bonds with a single metal ion, effectively sequestering it. nih.gov This process, known as chelation, transforms dissolved metal ions into a more stable, complex structure that can be more easily removed from a solution. nih.gov In water treatment, this capability is crucial for isolating and removing toxic heavy metals that are otherwise difficult to separate from water. frtr.govgoogle.com

The structure of a chelating agent is fundamental to its function. These molecules possess multiple "donor" atoms (like oxygen, nitrogen, or sulfur) that can coordinate with a metal ion, forming a ring-like structure called a chelate. mdpi.com The stability of this chelate complex is key to the agent's effectiveness. While traditional chelating agents like EDTA (ethylenediaminetetraacetic acid) are highly effective, their poor biodegradability can lead to secondary environmental concerns. researchgate.net This has driven research into more environmentally friendly and biodegradable alternatives. researchgate.net this compound, with its three carboxyl groups, possesses the structural characteristics of a potent chelating agent, with the oxygen atoms in the carboxyl groups acting as electron donors.

Removal of Heavy Metals and Other Contaminants from Aqueous Systems

The application of chelating agents is a cornerstone of many water treatment strategies aimed at removing heavy metals and other dissolved contaminants. frtr.govmdpi.com These agents can be used in various processes, including precipitation, coagulation, and flocculation, where they convert dissolved contaminants into insoluble solids that can be filtered out. frtr.gov They can also be incorporated into chelating resins, which are solid materials used in ion-exchange columns to capture metal ions from wastewater streams. mdpi.com

The presence of strong chelating agents can sometimes complicate water treatment, as they form highly stable, water-soluble complexes with heavy metals, making conventional removal methods ineffective. google.com Therefore, the selection of a chelating agent must balance its binding efficiency with the ease of removing the resulting metal-chelate complex.

While direct studies detailing the performance of this compound for heavy metal removal are emerging, its molecular structure makes it a promising candidate. Its demonstrated ability to bind with and help degrade organic molecules like antibiotics points to its potential for broader applications. rsc.org The development of materials like this compound aligns with the ongoing search for efficient, stable, and potentially biodegradable chelating agents to tackle heavy metal contamination in aqueous systems. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tetracycline
Rose Bengal
Fluorescein
Ethylenediaminetetraacetic acid (EDTA)

Analytical and Characterization Methodologies in Tci Research

Spectroscopic Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the TCI molecule. The FTIR spectrum of TCI reveals key vibrational frequencies that correspond to specific bonds. For instance, the presence of carboxylic acid groups is confirmed by the characteristic O-H and C=O stretching vibrations. The isocyanurate ring also exhibits distinct absorption bands.

Furthermore, FTIR is instrumental in analyzing the intricate network of hydrogen bonds that govern the supramolecular structure of TCI. Shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding provide insights into the strength and nature of these interactions. These hydrogen bonds play a crucial role in the stability and properties of crystalline TCI. rsc.org

Table 1: Characteristic FTIR Absorption Bands for Tris(2-carboxyethyl) Isocyanurate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-2500O-H stretchCarboxylic acid
~1720C=O stretchCarboxylic acid
~1680C=O stretchIsocyanurate ring
~1400-1200C-O stretch, O-H bendCarboxylic acid
~1200-1000C-N stretchIsocyanurate ring

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the extent of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for monitoring the degradation of pollutants, such as antibiotics, in the presence of TCI as a photocatalyst. rsc.org By measuring the change in the absorbance of a specific wavelength of light by the target pollutant over time, the degradation efficiency of TCI can be quantified. For example, in the photocatalytic degradation of tetracycline (B611298), the decrease in the characteristic absorption peak of the antibiotic is monitored to determine the rate and extent of its removal from the solution. rsc.org This method provides valuable kinetic data on the photocatalytic activity of TCI.

Photoluminescence Spectroscopy for Sensing Applications

This compound has demonstrated potential as a luminescent sensor for detecting various substances. rsc.org Photoluminescence spectroscopy is the primary technique used to evaluate this sensing capability. The intrinsic fluorescence of TCI can be quenched or enhanced upon interaction with a target analyte.

For instance, the luminescence of crystalline TCI has been shown to be highly sensitive to the presence of tetracycline antibiotics in aqueous solutions. rsc.org The quenching of TCI's fluorescence upon the addition of tetracycline is a result of efficient electron transfer mechanisms and strong hydrogen bonding interactions between the two molecules. rsc.org The degree of quenching can be correlated to the concentration of the antibiotic, allowing for quantitative detection. Studies have reported a high quenching efficiency of 96.07% for tetracycline, highlighting the potential of TCI in developing sensitive and selective chemical sensors. rsc.org

Diffraction Techniques

Diffraction techniques are indispensable for determining the crystal structure and phase purity of solid-state materials like TCI.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a routine and essential technique for confirming the phase identity and assessing the crystalline purity of synthesized TCI. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material. By comparing the experimental PXRD pattern of a TCI sample with a calculated pattern derived from single-crystal X-ray diffraction data or a standard reference pattern, its phase purity can be verified. The sharpness and intensity of the diffraction peaks also provide an indication of the crystallinity of the sample.

Single Crystal X-ray Diffraction for Comprehensive Structural Analysis

Through single-crystal X-ray diffraction, the intricate network of intermolecular interactions, such as hydrogen bonds, that dictate the supramolecular architecture of TCI can be elucidated. This detailed structural information is crucial for understanding the material's physical and chemical properties, including its stability and its performance in applications like sensing and photocatalysis. rsc.org The crystal structure reveals how the individual TCI molecules pack together, forming a stable and robust framework. rsc.org

Thermal Analysis Methods

Thermal analysis techniques are fundamental in determining the stability and phase behavior of TCI as a function of temperature.

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of TCI. This method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides critical information about the temperatures at which the compound begins to decompose.

Research has shown that TCI exhibits high thermal stability, a desirable characteristic for its use in polymers and other materials subjected to high-temperature processing. chemimpex.com For instance, a brominated analogue of isocyanurate, Tris(2,3-dibromopropyl) isocyanurate, is noted for its high durability and thermal stability, which is attributed to its hexabrominated heterocyclic s-triazine structure. nih.gov While not TCI itself, this highlights the inherent thermal robustness of the isocyanurate core structure. TGA measurements can precisely pinpoint the onset of degradation, the temperature of maximum decomposition rate, and the final residual mass, all of which are vital parameters for material scientists.

Table 1: Representative TGA Data for Isocyanurate-based Compounds

ParameterValueReference
Decomposition OnsetVaries with specific structure nih.gov
Peak Decomposition TempDependent on heating rate and atmosphere researchgate.net
Residual Mass at 800°CDependent on decomposition pathway researchgate.net

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.org This allows for the determination of thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature (Tcc). nih.govmdpi.com

For TCI, DSC is instrumental in identifying its melting point, which is reported to be in the range of 226.0 to 229.0 °C. tcichemicals.comtcichemicals.com This sharp melting range suggests a high degree of purity. DSC can also reveal other subtle thermal events, providing a "fingerprint" of the material's thermal behavior. nih.gov The technique is sensitive to changes in the material's structure and can be used to study the effect of additives or modifications on the thermal properties of TCI. biorxiv.org

Table 2: Melting Point of this compound Determined by DSC

ParameterValueReference(s)
Melting Point226.0 - 229.0 °C tcichemicals.comtcichemicals.com

Adsorption/Desorption Isotherm Measurements

Adsorption and desorption isotherm measurements are critical for characterizing the surface properties and porosity of materials. These measurements typically involve exposing the material to a gas, such as nitrogen, at a constant temperature and measuring the amount of gas adsorbed onto the surface at different pressures.

While specific N2 adsorption-desorption isotherm data for TCI was not found in the search results, this technique would be highly relevant for applications where TCI is used as an adsorbent or in a composite material. The resulting isotherm can provide information about the material's specific surface area, pore volume, and pore size distribution, which are crucial parameters for understanding its performance in applications like catalysis, separation, and drug delivery. researchgate.net For instance, a study on a dual-function crystalline sensor based on TCI highlighted its potential as an effective platform for both detection and wastewater treatment, suggesting that its surface interaction properties are significant. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For TCI, with a molecular formula of C12H15N3O9, elemental analysis provides a direct means of verifying the purity and stoichiometry of a synthesized batch. tcichemicals.comscbt.com

This technique quantitatively measures the percentage of carbon, hydrogen, and nitrogen in the sample, which can then be compared to the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values confirms the chemical identity and purity of the compound. Commercial suppliers of TCI often provide purity specifications of greater than 98.0%, which is verified by methods including elemental analysis and HPLC. tcichemicals.comtcichemicals.com

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0112144.1241.74%
HydrogenH1.011515.154.39%
NitrogenN14.01342.0312.18%
OxygenO16.009144.0041.70%
Total 345.30 100.00%

Note: This table is based on the known molecular formula of this compound (C12H15N3O9) and standard atomic weights. scbt.comfishersci.ca

Conclusion and Future Research Directions

Advancements in Synthesis and Structural Control of TCI-based Materials

Future research into Tris(2-carboxyethyl) isocyanurate (TCI) will likely focus on refining synthesis methodologies to achieve greater control over the final material properties. While the fundamental synthesis of TCI is established, involving the reaction of isocyanuric acid with acrylonitrile (B1666552) followed by hydrolysis, advancements are needed to produce TCI-based materials with precisely tailored architectures. google.com

One promising avenue is the exploration of co-crystallization techniques. Studies have shown that the conformation of TCI's three 2-carboxyethyl arms can be modulated by introducing N-heterocyclic organic molecules like melamine (B1676169) and 4,4'-bipyridine. rsc.org This results in the formation of distinct supramolecular complexes with varied hydrogen bonding networks and, consequently, different dimensional structures, from 2D layers to 1D chains. rsc.org Further investigation into a wider range of co-crystallizing agents could unlock a vast library of TCI-based materials with novel topologies and functionalities.

The development of TCI-based metal-organic frameworks (MOFs) and coordination polymers also presents a significant area for future work. The trifunctional nature of TCI, with its three carboxylic acid groups, makes it an excellent candidate for building robust and porous frameworks. Research will likely focus on understanding the coordination chemistry of TCI with various metal ions to control the dimensionality, porosity, and stability of the resulting MOFs.

Expanding the Scope of Polymer and High-Performance Material Applications

TCI is a versatile compound for enhancing the performance of polymers, acting as a crosslinking agent to improve thermal stability and mechanical properties. chemimpex.com Its application in coatings, adhesives, and composites, particularly for the automotive and aerospace industries, is already recognized. chemimpex.com

Future research will likely expand the scope of TCI's applications in high-performance materials. A key area of interest is its use in creating advanced polymers with enhanced flame retardancy and chemical resistance. chemimpex.com The isocyanurate ring, a core component of TCI, is known to contribute to thermal stability.

Furthermore, modifications of the TCI molecule itself could lead to new monomers for specialty polymers. For instance, the synthesis of derivatives like caprolactone-modified tris(2-acryloxyethyl) isocyanurate has been shown to improve temperature resistance and impact resistance in coatings and 3D printing materials. kowachemical.com Exploring other modifications of the carboxyethyl arms could yield a new generation of TCI-based monomers with tailored properties for specific high-performance applications.

Innovations in Environmental Remediation and Advanced Sensing Platforms

Recent studies have highlighted the potential of TCI in environmental applications. Crystalline TCI has been demonstrated as a dual-function material for both the ultra-sensitive detection and photocatalytic degradation of tetracycline (B611298) antibiotics in water. rsc.org This opens up exciting possibilities for developing TCI-based platforms for environmental monitoring and remediation.

Future research should focus on expanding the range of pollutants that can be detected and degraded by TCI-based materials. Investigations into its efficacy for removing heavy metals and other organic contaminants from water are warranted, leveraging its chelating properties. chemimpex.com The strong hydrogen bonding interactions and robust structural stability of TCI in aqueous environments are key advantages to be exploited. rsc.org

In the realm of advanced sensing, the luminescent properties of TCI crystals could be further explored. rsc.org Research could focus on developing selective and sensitive sensors for a variety of analytes by modifying the TCI structure or by incorporating it into composite materials. The goal would be to create robust and reusable sensing platforms for real-time environmental analysis.

Performance of Crystalline TCI in Tetracycline Remediation

ParameterValueReference
Tetracycline Quenching Efficiency96.07% rsc.org
Maximum Photocatalytic Degradation Efficiency87.50% rsc.org

Integration of Computational Predictions with Experimental Validation

The complexity of TCI-based systems, particularly in the formation of supramolecular structures and polymers, makes computational modeling an invaluable tool for future research. rsc.org Computational methods can predict the formation of co-crystals and help in understanding the interactions that govern the assembly of these materials. rsc.org

Future work should see a stronger integration of computational predictions with experimental validation. For example, molecular dynamics simulations can be employed to study the conformational flexibility of the TCI molecule and to predict how it will interact with other molecules or metal ions. rsc.orgmdpi.com This can guide the rational design of new TCI-based materials with desired properties.

Quantitative structure-activity relationship (QSAR) models and other machine learning approaches could also be developed to predict the performance of TCI-based materials in various applications, such as their binding affinity for specific pollutants or their thermal stability in polymer composites. rsc.orgnih.gov This predictive capability will accelerate the discovery and optimization of new TCI materials, reducing the need for extensive and time-consuming experimental screening. rsc.org The use of computational tools to predict properties and then validating these predictions through targeted experiments will be a key strategy for advancing the field. nih.govnih.gov

Synergistic Research Across Chemical Disciplines

The multifaceted nature of this compound necessitates a collaborative research approach that spans multiple chemical disciplines. Its synthesis and structural modifications are rooted in synthetic organic chemistry. google.com The study of its self-assembly and formation of co-crystals falls within the domain of supramolecular chemistry and crystal engineering. rsc.org Its application in polymers and high-performance materials is a key area of materials science and polymer chemistry. chemimpex.com Furthermore, its use in environmental remediation and sensing bridges analytical chemistry and environmental science. rsc.org

Future progress in understanding and utilizing TCI will depend on synergistic research that integrates these diverse areas of expertise. For example, insights from computational chemistry can inform the design of new TCI derivatives by synthetic chemists. rsc.org These new compounds can then be characterized by materials scientists for their potential in advanced applications. This interdisciplinary approach will be crucial for unlocking the full potential of TCI and its derivatives.

Q & A

Q. What are the established synthesis routes for Tris(2-carboxyethyl) Isocyanurate, and how can purity be optimized for laboratory use?

The synthesis typically involves nucleophilic substitution reactions between cyanuric acid and β-propiolactone derivatives. Key steps include controlling stoichiometric ratios and reaction temperatures to minimize byproducts like unreacted intermediates . Purification methods such as recrystallization (using polar aprotic solvents) or column chromatography (silica gel with ethyl acetate/hexane gradients) are critical for achieving >98% purity, as confirmed by HPLC analysis . Acid-base titration can monitor residual carboxyl groups to ensure purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR should show peaks corresponding to the isocyanurate ring (δ 150–160 ppm for carbonyl carbons) and ethylcarboxylate side chains (δ 2.5–3.5 ppm for methylene protons) .
  • FT-IR : Absorbance bands at ~1700 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (carboxylic O-H) confirm functional groups .
  • Mass Spectrometry : ESI-MS should match the molecular ion peak at m/z 216.189 (C9_9H12_{12}O6_6) .

Q. What are the standard applications of this compound in polymer chemistry?

The compound acts as a cross-linking agent in epoxy resins and polyurethanes due to its three reactive carboxyl groups. Experimental designs often involve evaluating thermal stability (via TGA) and mechanical properties (tensile testing) when incorporated at 1–5 wt% into polymer matrices . Comparative studies with other isocyanurates (e.g., triglycidyl derivatives) highlight its superior resistance to hydrolysis .

Advanced Research Questions

Q. How can conflicting data from thermal degradation studies be resolved?

Discrepancies in decomposition temperatures (reported between 260–330°C) arise from differences in heating rates (5–20°C/min) and atmospheric conditions (N2_2 vs. air). Researchers should replicate TGA/DSC under standardized conditions (ISO 11358) and correlate results with evolved gas analysis (EGA-MS) to identify degradation byproducts (e.g., CO2_2, isocyanic acid) .

Q. What experimental strategies optimize this compound as a stabilizer in photoresist formulations?

Advanced formulations require evaluating the compound’s UV absorbance (λmax_{\text{max}} ~270 nm) and compatibility with photoacid generators (PAGs). Accelerated aging tests under UV irradiation (e.g., 254 nm, 10 mW/cm2^2) can assess stabilization efficiency by monitoring changes in resist viscosity and resolution via SEM . Statistical DOE (Design of Experiments) models help identify optimal concentrations (typically 0.1–0.5 wt%) .

Q. How does the compound’s reactivity differ in aqueous vs. non-aqueous environments?

Kinetic studies using pH-dependent esterification reactions reveal higher reactivity in aprotic solvents (e.g., DMF) due to reduced carboxylate ionization. In aqueous media, the carboxyl groups deprotonate (pKa_a ~4.5), limiting nucleophilic activity. 1H^1\text{H}-NMR kinetic monitoring (e.g., tracking ester formation with benzyl alcohol) quantifies rate constants (kobs_{\text{obs}}) under varying pH and solvent conditions .

Q. What mechanistic insights explain its role in metal-organic framework (MOF) synthesis?

The carboxylate groups act as bridging ligands for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). In situ XRD and BET analysis demonstrate that this compound facilitates porous MOF structures with surface areas >1000 m2^2/g. Competitive ligand experiments (vs. terephthalic acid) reveal its preference for trigonal coordination geometries .

Methodological Guidelines

  • Contradictory Data Resolution : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) and adhere to ISO/ASTM standards for reproducibility .
  • Synthetic Optimization : Use response surface methodology (RSM) to balance reaction yield and purity, particularly for scale-up protocols .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential irritancy (ECHA hazard classification: H315/H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2-carboxyethyl) Isocyanurate
Reactant of Route 2
Reactant of Route 2
Tris(2-carboxyethyl) Isocyanurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.